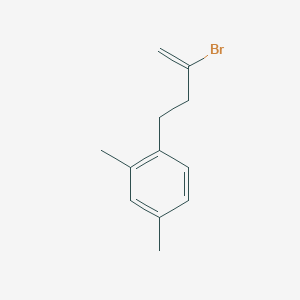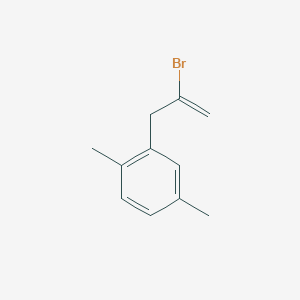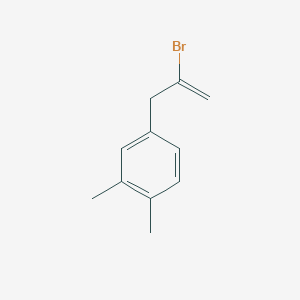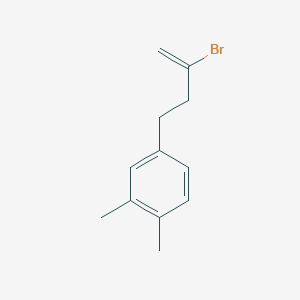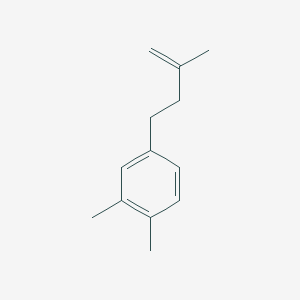
4-(2,5-Difluorophenyl)-1-butene
描述
4-(2,5-Difluorophenyl)-1-butene (DFPB) is a fluorinated organic compound that has been studied for its various scientific applications. It is a colorless liquid with a boiling point of 156.3°C and a melting point of -90°C. It is insoluble in water, but soluble in organic solvents. DFPB has been found to have a wide range of applications in research and development, including synthesis of novel compounds, drug discovery, and biotechnology.
科学研究应用
4-(2,5-Difluorophenyl)-1-butene has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of chiral molecules for drug discovery. This compound has been used to synthesize a variety of heterocyclic compounds, including pyridines, indoles, pyrazoles, and pyrimidines. It has also been used in the synthesis of polymers, such as poly(vinyl chloride) and poly(methyl methacrylate).
作用机制
The mechanism of action of 4-(2,5-Difluorophenyl)-1-butene is not well understood. However, it is believed that the fluorine atoms in the molecule interact with the target molecule, resulting in the formation of a complex. This complex then undergoes a reaction, leading to the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been found to have some potential benefits, such as the ability to inhibit the growth of certain bacteria. It has also been found to have some potential toxicity, including the potential to cause skin irritation and eye irritation.
实验室实验的优点和局限性
The advantages of using 4-(2,5-Difluorophenyl)-1-butene in lab experiments include its low cost, low toxicity, and ease of synthesis. It is also relatively stable and does not require special handling or storage. The main limitation of using this compound in lab experiments is its potential toxicity, which must be taken into consideration when using it in experiments.
未来方向
Future research on 4-(2,5-Difluorophenyl)-1-butene could focus on its potential applications in drug discovery, biotechnology, and polymer synthesis. Additionally, further research could be conducted to better understand its mechanism of action and its potential toxicity. Finally, research could also be conducted to develop new methods for synthesizing this compound and other fluorinated compounds.
属性
IUPAC Name |
2-but-3-enyl-1,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h2,5-7H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZFQRYLWOYQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







